molecular formula C26H32N4O4 B13148228 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(1-pyrrolidinyl)ethyl)amino)- CAS No. 70476-69-6

9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(1-pyrrolidinyl)ethyl)amino)-

Cat. No.: B13148228
CAS No.: 70476-69-6
M. Wt: 464.6 g/mol
InChI Key: KHPLFNDNOYWFSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The systematic IUPAC name 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(1-pyrrolidinyl)ethyl)amino)- derives from the anthracene backbone substituted with two ketone groups at positions 9 and 10, hydroxyl groups at positions 1 and 4, and bis-alkylamino substituents at positions 5 and 8. The numbering follows the anthracene system, prioritizing the ketones at the central rings. The term bis((2-(1-pyrrolidinyl)ethyl)amino) indicates two identical substituents, each consisting of an ethyl linker bonded to a pyrrolidine ring via an amino group.

Alternative designations include the Chemical Abstracts Service (CAS) Registry Number 187218-90-2, which uniquely identifies this compound in chemical databases. Non-systematic names may emphasize functional groups, such as 1,4-dihydroxy-5,8-bis(pyrrolidinylethylamino)anthraquinone, though these lack IUPAC compliance. PubChem lists related anthraquinone derivatives, but distinct naming conventions apply to variants with differing substituents.

Table 1: Nomenclature and Identifiers

Property Value
IUPAC Name 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(1-pyrrolidinyl)ethyl)amino)-
CAS Registry Number 187218-90-2
Molecular Formula C₂₆H₃₆N₄O₄
Molecular Weight 508.60 g/mol

Molecular Architecture: Anthraquinone Core Modifications

The anthraquinone core (C₁₄H₈O₂) consists of three fused benzene rings with ketone groups at positions 9 and 10. Substituents at positions 1, 4, 5, and 8 introduce hydroxyl and amino-alkyl groups, altering electronic delocalization and steric interactions. The hydroxyl groups at positions 1 and 4 participate in intramolecular hydrogen bonding with adjacent ketones, stabilizing the planar configuration. In contrast, the bulkier bis((2-(1-pyrrolidinyl)ethyl)amino) groups at positions 5 and 8 introduce steric hindrance, potentially distorting the aromatic plane in certain conformations.

X-ray crystallography of analogous aminoanthraquinones reveals that substituent size and flexibility influence packing patterns. For example, hindered amino groups rotate up to 58° out of the anthraquinone plane in crystalline states, while solution-phase conformations exhibit greater mobility. This suggests that the pyrrolidinylethylamino groups in the subject compound may adopt similar torsional flexibility, modulating interactions with biological targets or solvents.

Substituent Configuration Analysis: Hydroxy and Amino-Alkyl Groups

The hydroxyl groups at positions 1 and 4 adopt para orientations relative to the ketones, enabling resonance stabilization through conjugation with the carbonyl π-system. This configuration enhances electron withdrawal from the aromatic core, as evidenced by bathochromic shifts in UV-Vis spectra of similar compounds.

The amino-alkyl substituents at positions 5 and 8 feature ethyl linkers bonded to pyrrolidine rings. Each nitrogen in the pyrrolidine ring adopts a trigonal pyramidal geometry, with lone pairs available for hydrogen bonding or coordination. The ethyl spacer permits rotational freedom, allowing the pyrrolidine rings to adopt equatorial or axial orientations relative to the anthraquinone plane. This flexibility may facilitate adaptive binding in host-guest systems or biological macromolecules.

Table 2: Substituent Properties

Position Functional Group Electronic Effect Steric Effect
1,4 -OH Electron-withdrawing Minimal
5,8 -NH(CH₂)₂C₄H₈N Electron-donating (via N) High (pyrrolidine rings)

Three-Dimensional Conformational Studies and Tautomerism

Density functional theory (DFT) calculations on analogous anthraquinones predict that the pyrrolidinylethylamino groups adopt gauche conformations in solution, minimizing steric clash between the pyrrolidine rings and the anthraquinone core. Solid-state structures, however, favor anti-periplanar arrangements due to crystal packing forces, as observed in X-ray studies of 1-methylphenylaminoanthraquinone derivatives.

Tautomerism in this compound is limited due to the absence of enolizable protons adjacent to ketones. However, proton transfer between the hydroxyl groups and amino nitrogen could generate zwitterionic forms in polar solvents. Computational studies on aklavinone—a structurally related anthracycline—demonstrate that tautomeric equilibria depend on solvent polarity and pH. For the subject compound, such equilibria remain unexplored but could influence solubility and reactivity.

Table 3: Conformational Preferences

State Substituent Orientation Driving Force
Solution Gauche, flexible Solvent interactions
Solid Anti-periplanar, rigid Crystal packing forces

Properties

CAS No.

70476-69-6

Molecular Formula

C26H32N4O4

Molecular Weight

464.6 g/mol

IUPAC Name

1,4-dihydroxy-5,8-bis(2-pyrrolidin-1-ylethylamino)anthracene-9,10-dione

InChI

InChI=1S/C26H32N4O4/c31-19-7-8-20(32)24-23(19)25(33)21-17(27-9-15-29-11-1-2-12-29)5-6-18(22(21)26(24)34)28-10-16-30-13-3-4-14-30/h5-8,27-28,31-32H,1-4,9-16H2

InChI Key

KHPLFNDNOYWFSO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCNC2=C3C(=C(C=C2)NCCN4CCCC4)C(=O)C5=C(C=CC(=C5C3=O)O)O

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of the Anthraquinone Core

The initial step involves synthesizing the anthraquinone framework, which can be achieved through classical Friedel-Crafts acylation of anthracene derivatives, followed by oxidation:

Anthracene + Acylating agent (e.g., phthalic anhydride) → Friedel-Crafts acylation → Oxidation → Anthraquinone

Alternatively, oxidation of anthracene derivatives using oxidants like potassium dichromate or potassium permanganate can yield anthraquinone directly.

Step 2: Hydroxylation at Positions 1 and 4

The hydroxyl groups at positions 1 and 4 are introduced via selective hydroxylation:

  • Electrophilic aromatic substitution using hydroxylating agents such as hydrogen peroxide in the presence of catalysts or via direct hydroxylation with reagents like sodium hydroxide under controlled conditions.
  • Alternatively, starting from 1,8-dihydroxyanthraquinone (chrysazin), selective nitration and subsequent reduction steps are employed to introduce hydroxyl groups at desired positions.

Step 3: Nitration to Introduce Nitro Groups

The compound undergoes nitration to introduce nitro groups at positions 4 and 5:

Reaction with concentrated nitric acid and oleum (fuming sulfuric acid) at approximately 60°C yields a mixture of dinitro derivatives, such as 4,5-dinitrochrysazin or 1,8-dihydroxy-4,5-dinitroanthraquinone .

This nitration step is crucial for subsequent reduction to amino groups.

Step 4: Reduction of Nitro Groups to Amino Groups

The nitro groups are reduced to amino groups using:

  • Stannous chloride in ethanol under reflux conditions, which selectively reduces nitro groups to amino groups, yielding 4,5-diamino derivatives.

Step 5: Formation of Leuco-Tetrahydroxyanthraquinone

The amino derivatives are then reacted with sodium dithionite in boiling aqueous sodium hydroxide to produce leuco-tetrahydroxyanthraquinone, a key intermediate.

Step 6: Coupling with 2-(2-aminoethylamino)ethanol

The leuco compound is coupled with 2-(2-aminoethylamino)ethanol in pyridine to form a Schiff base intermediate:

Leuco-tetrahydroxyanthraquinone + 2-(2-aminoethylamino)ethanol → Schiff base

This step involves nucleophilic attack of the amino group on the leuco compound, forming an imine linkage.

Step 7: Oxidative Conversion to the Final Compound

The Schiff base is oxidized by bubbling oxygen gas in an ethanol solution at 55-60°C, converting it into the target compound 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(1-pyrrolidinyl)ethyl)amino)- .

Specific Research Outcomes and Data Tables

Step Reagents & Conditions Yield Notes
Anthraquinone core synthesis Friedel-Crafts acylation, oxidation Variable Starting from anthracene derivatives
Hydroxylation Hydrogen peroxide, catalysts Moderate Selective at positions 1 and 4
Nitration Concentrated nitric acid, oleum (~60°C) Mixture of dinitro derivatives Purified via recrystallization
Reduction Stannous chloride in ethanol ~70-80% Yields diamino derivatives
Leuco formation Sodium dithionite, NaOH 35-40% Key intermediate for coupling
Coupling 2-(2-aminoethylamino)ethanol in pyridine High Forms Schiff base
Oxidation Oxygen bubbling at 55-60°C 60-70% Final compound formation

Note: The yields vary based on reaction conditions and scale, with optimization reported in recent patent literature.

Scalability and Practical Aspects

The described synthesis has been adapted for bench-scale production, with modifications to improve yield and reduce hazardous reagent use. The process's flexibility allows scale-up for research and potential pharmaceutical manufacturing, emphasizing the importance of controlled reaction parameters and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydroxy-5,8-bis((2-(pyrrolidin-1-yl)ethyl)amino)anthracene-9,10-dione undergoes various types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones.

    Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or other reducing agents.

    Substitution: Various nucleophiles under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Dihydroxy-5,8-bis((2-(pyrrolidin-1-yl)ethyl)amino)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer due to its ability to intercalate with DNA.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties

Mechanism of Action

The mechanism of action of 1,4-Dihydroxy-5,8-bis((2-(pyrrolidin-1-yl)ethyl)amino)anthracene-9,10-dione involves its ability to intercalate with DNA, disrupting the replication process and leading to cell death. This makes it a potential candidate for anticancer therapies. The compound targets specific molecular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

DHAQ (1,4-Dihydroxy-5,8-bis[[2-(2-hydroxyethyl)amino]ethyl]amino-9,10-anthracenedione)

  • Structure: Differs from the target compound by replacing pyrrolidinyl with hydroxyethylamino groups.
  • Activity : Exhibits potent antitumor activity in murine models (P388 leukemia: T/C > 200%, 80% long-term survivors) .
  • Mechanism : Strong DNA binding (ΔTm = +12°C) and inhibition of DNA/RNA synthesis .

Mitoxantrone (1,4-Dihydroxy-5,8-bis[(2-hydroxyethylamino)ethylamino]-9,10-anthracenedione)

  • Structure: Contains hydroxyethylaminoethyl side chains.
  • Activity: Superior to doxorubicin in murine tumors (B16 melanoma: >300% ILS, 80% survivors) and active against doxorubicin-resistant sublines .
  • Toxicity : Lower cardiotoxicity than doxorubicin due to reduced free radical formation .

HAQ (1-Hydroxy-5,8-bis[[2-(2-hydroxyethyl)amino]ethyl]amino-9,10-anthracenedione)

  • Structure : Lacks the 4-hydroxyl group present in DHAQ and the target compound.
  • Activity : Moderate antitumor efficacy (P388 leukemia: T/C ~150%) and requires metabolic activation for mutagenicity .

Oxygen Analog (1,4-Dihydroxy-5,8-bis[[2-(2-hydroxyethoxy)ethyl]amino]-9,10-anthracenedione)

  • Structure : Substitutes hydroxyethyl with hydroxyethoxyethyl groups.
  • Activity : Inactive against P388 leukemia, highlighting the critical role of side-chain flexibility and hydrogen-bonding capacity .

Genotoxicity and Toxicity Profiles

Compound Genotoxicity (Cytogenetic Assays) Mutagenicity (Bacterial Assays) Acute Toxicity
Target Compound Inferred high (based on DHAQ) Unknown Unknown
DHAQ High (chromosome breaks > Adriamycin) Low (metabolic activation required) Moderate (dose-dependent myelosuppression)
Mitoxantrone Moderate Low Low (limited cardiotoxicity)
HAQ Low High (after S-9 activation) High (convulsions at therapeutic doses)
  • Key Findings: Hydroxyl groups enhance genotoxicity and therapeutic activity (DHAQ > HAQ) . Pyrrolidinyl groups (target compound) may reduce acute toxicity compared to HAQ, analogous to mitoxantrone’s improved safety profile over doxorubicin .

Cellular Uptake and DNA Interaction

  • DHAQ : Highest cellular uptake (8-fold > HAQ, 100-fold > AQ) due to hydroxyl groups facilitating membrane permeability .
  • Target Compound: Predicted intermediate uptake; pyrrolidinyl groups may enhance lipophilicity but hinder hydrogen bonding compared to hydroxyethylamino analogs.
  • DNA Binding : Strong correlation between hydroxylation and DNA polymerase inhibition (DHAQ IC₅₀ = 0.1 μM vs. AQ IC₅₀ = 10 μM) .

Structure-Activity Relationships (SAR)

Hydroxyl Groups : Essential for DNA intercalation and potency. Removal (e.g., HAQ) reduces activity .

Side-Chain Chemistry: Hydroxyethylamino groups (DHAQ, mitoxantrone) optimize solubility and DNA binding. Pyrrolidinyl groups (target compound) may alter metabolic stability and tissue distribution.

Symmetry: Bis-substituted analogs show superior activity to mono-substituted derivatives .

Biological Activity

9,10-Anthracenedione derivatives are a class of compounds that have garnered attention for their diverse biological activities, particularly in cancer treatment. The compound 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(1-pyrrolidinyl)ethyl)amino)- is notable for its potential therapeutic effects. This article reviews the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy in different biological systems, and potential applications in medicine.

Chemical Structure

The structural formula of the compound can be represented as follows:

C20H24N2O2\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_2

This structure includes a 9,10-anthracenedione core with hydroxyl and amino substituents that contribute to its biological properties.

The biological activity of 9,10-anthracenedione derivatives is primarily attributed to their ability to interact with DNA and inhibit topoisomerase II. This interaction leads to the formation of DNA adducts which can disrupt DNA replication and transcription processes, ultimately inducing apoptosis in cancer cells .

Anticancer Activity

Numerous studies have investigated the anticancer properties of 9,10-anthracenedione derivatives. Notably:

  • In vitro studies demonstrated that derivatives exhibit significant cytotoxicity against various cancer cell lines including breast (MCF-7), colon (HT-29), and lung (A-549) carcinomas .
  • IC50 values for some derivatives have been reported as low as 0.058μM0.058\mu M, indicating potent activity compared to standard chemotherapeutics .

Toxicity Studies

Toxicological assessments have shown that while some anthraquinone derivatives possess anticancer properties, they may also exhibit toxic effects at higher concentrations:

  • A study on 9,10-anthraquinone indicated potential hepatotoxicity and nephrotoxicity in animal models at elevated doses .
  • Long-term exposure studies revealed increased incidences of tumors in certain animal models .

Summary of Biological Activity Studies

StudyCell LineIC50 (µM)Effect
MCF-70.058Anticancer
HT-290.086Anticancer
P-388>100Inactive
F344 RatN/AToxicity observed

Case Studies

  • Study on Antitumor Activity : A recent study evaluated the effects of 9,10-anthracenedione derivatives on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis through caspase activation pathways .
  • Toxicological Assessment : An investigation into the chronic toxicity of 9,10-anthraquinone revealed significant adverse effects on liver and kidney function in F344 rats over a two-year period. These findings emphasize the need for careful dosing in therapeutic applications .

Q & A

Basic: What are the key synthetic pathways for preparing this anthraquinone derivative, and how do reaction conditions influence yield and purity?

The compound is synthesized via condensation of substituted leucoquinizarin with amines (e.g., 2-(1-pyrrolidinyl)ethylamine), followed by air oxidation. Key steps include:

  • Amine selection : Hydrophilic amines like 2-hydroxyethylaminoethyl derivatives enhance solubility and bioactivity .
  • Oxidation control : Air or chemical oxidation converts leuco intermediates to the final anthraquinone. Over-oxidation can reduce yield, requiring precise stoichiometric control .
  • Purification : Column chromatography or recrystallization is used to isolate the product, with purity verified via HPLC and spectroscopic methods (IR, UV-Vis, NMR) .

Basic: How do structural features (e.g., hydroxyl and aminoalkyl substitutions) influence the compound’s DNA-binding and antitumor activity?

The 1,4-dihydroxy and bis-aminoalkyl groups are critical:

  • Intercalation : Planar anthraquinone core intercalates with DNA, while aminoalkyl side chains stabilize binding via electrostatic interactions .
  • Hydrophilicity : Hydroxyethyl or pyrrolidinyl substituents improve solubility and cellular uptake, directly correlating with in vivo efficacy against leukemia (e.g., P-388) and solid tumors (e.g., B-16 melanoma) .
  • SAR studies : Derivatives lacking hydroxyl groups or with bulky substituents show reduced activity, highlighting the necessity of 5,8-dihydroxy and flexible side chains .

Advanced: How can researchers resolve contradictions in antitumor efficacy data between structurally similar analogs?

Contradictions arise from subtle structural variations. For example:

  • Oxygen vs. nitrogen substitution : An oxygen analog (1,4-dihydroxy-5,8-bis[[2-(2-hydroxyethoxy)ethyl]amino]) showed no activity against P-388 leukemia, unlike its nitrogen counterpart. This underscores the role of hydrogen-bonding capacity and side-chain flexibility .
  • Methodological adjustments : Compare analogs using standardized assays (e.g., NCI-60 cell line panel) and molecular modeling (docking studies) to quantify DNA-binding affinity and topoisomerase-II inhibition .

Advanced: What mechanistic hypotheses explain the dual activity of this compound as both a topoisomerase inhibitor and an immunomodulator?

  • Topoisomerase-II inhibition : The anthraquinone core stabilizes DNA-topoisomerase complexes, inducing double-strand breaks and apoptosis .
  • Immunomodulation : Hydroxyethylamino side chains may activate macrophages or modulate cytokine release, though this requires validation via transcriptomic profiling (e.g., RNA-seq of treated immune cells) .
  • Cross-talk analysis : Use knockout cell lines (e.g., TOP2A-deficient) to decouple DNA damage from immune effects .

Basic: What spectroscopic techniques are essential for characterizing this compound and its intermediates?

  • NMR : Confirm substitution patterns (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups) .
  • UV-Vis : Monitor quinone formation (λmax ~ 600–660 nm) and stability under physiological pH .
  • Mass spectrometry : Validate molecular weight and detect degradation products (e.g., via LC-MS) .

Advanced: How can researchers optimize the compound’s pharmacokinetics without compromising antitumor efficacy?

  • Prodrug design : Mask hydroxyl groups with ester linkages to enhance oral bioavailability, with enzymatic cleavage in target tissues .
  • Nanocarrier encapsulation : Use liposomes or polymeric nanoparticles to improve plasma half-life and reduce off-target toxicity .
  • Metabolic profiling : Conduct in vitro microsomal assays to identify major metabolites and refine dosing regimens .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

  • Hazard mitigation : Wear PPE (gloves, lab coat, goggles) due to acute oral toxicity (Category 4, H302) .
  • Waste disposal : Neutralize acidic/basic residues before disposal, following institutional guidelines for carcinogenic compounds .

Advanced: How does the compound’s redox behavior influence its mechanism of action and potential off-target effects?

  • Redox cycling : The quinone moiety generates reactive oxygen species (ROS) under reducing conditions, contributing to cytotoxicity but also oxidative stress in healthy tissues .
  • Mitochondrial targeting : Use fluorescent probes (e.g., JC-1) to assess ROS accumulation in mitochondria and correlate with apoptosis .

Advanced: What computational strategies can predict the compound’s binding affinity to non-DNA targets (e.g., kinases or epigenetic regulators)?

  • Molecular docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina to identify off-target interactions .
  • Machine learning : Train models on anthraquinone bioactivity data to prioritize novel targets (e.g., HDACs or PI3K) .

Advanced: How do in vivo tumor models (e.g., syngeneic vs. xenograft) affect the interpretation of therapeutic efficacy?

  • Syngeneic models : Assess immune-mediated effects but may lack human tumor heterogeneity .
  • Xenograft models : Better mimic human pharmacokinetics but require immunosuppressed hosts, masking immunomodulatory activity .
  • Solution : Use dual models and single-cell RNA sequencing to dissect tumor-microenvironment interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.